molecular formula C19H16N2 B1196200 Sempervirine CAS No. 549-92-8

Sempervirine

Cat. No. B1196200
CAS RN: 549-92-8
M. Wt: 272.3 g/mol
InChI Key: UQVUEULZDJRMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sempervirine and its analogues have been synthesized through routes featuring Sonogashira and Larock Pd-catalyzed reactions, with investigations into structure-activity relationships across human cancer cell lines (Xiaohong Pan et al., 2016). Another approach involves condensation, oxidation, and intramolecular cyclization processes leading to the formation of this compound (Takashi Matsumoto et al., 1976).

Molecular Structure Analysis

The proposed structure of this compound has been deduced through various synthetic attempts and structural analysis. One study highlights the synthesis of a base with a constitution similar to this compound, though not identical, marking a significant step in understanding its complex molecular structure (R. Bentley & T. Stevens, 1949).

Scientific Research Applications

  • Antiviral Activity : Sempervirine isolated from Gelsemium elegans has been shown to exhibit significant antiviral activity against the tobacco mosaic virus (TMV), both in vivo and in vitro, with inhibition rates of 52.6% and 73.3%, respectively (Hao Xiaojiang, 2013).

  • Cytotoxicity in Cancer Research : Synthesized this compound and its analogues have demonstrated potent cytotoxicity against human cancer cell lines. In particular, 10-Fluorothis compound has been identified as the most cytotoxic member of this family, highlighting its potential as a therapeutic agent in cancer treatment (Xiaohong Pan et al., 2016).

  • Synthesis for Anticancer Applications : A concise synthesis of this compound, a lead compound in anticancer therapeutics, was achieved via microwave-assisted Westphal condensation. This method was extended to the synthesis of several similar heterocycles, indicating its importance in drug development (T. Rao et al., 2013).

  • Apoptosis Induction in Hepatocellular Carcinoma : this compound was found to induce apoptosis in hepatocellular carcinoma (HCC) cells and inhibit tumor growth. This effect was associated with the inactivation of the Wnt/β-catenin pathway, indicating a potential mechanism for its anticancer effects (Rong-cai Yue et al., 2021).

  • Antimycobacterial Activity : this compound isolated from Buxus sempervirens demonstrated significant antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml, suggesting its potential in treating mycobacterial infections (F. Tosun et al., 2004).

  • Autophagy and Apoptosis in Glioma Cells : A study showed that this compound mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells, highlighting its therapeutic potential in the treatment of glioma cancer (Gaopan Li et al., 2021).

  • DNA Binding Properties : Research on the binding of this compound to DNA showed that it can unwind circular DNA, indicating a potential mechanism for its pharmacological effects (M. Caprasse, C. Houssier, 1984).

  • RNA Polymerase I Transcription Inhibition : this compound inhibits RNA polymerase I transcription independently from p53 in tumor cells, suggesting a non-genotoxic anticancer mechanism (Cinzia Caggiano et al., 2020).

Mechanism of Action

Target of Action

Sempervirene, also known as Sempervirine, is an indole alkaloid isolated from Gelsemium sempervirens . It has been found to exhibit anti-tumor activities, specifically against tumor cells such as Raji, MDA-MB-231, and HeLa, with EC50 values of 2.7 μM, 1.77 μM, and 1.96 μM respectively .

Mode of Action

It has been suggested that it may act by inhibiting the growth of tumor cells . In addition, it has been found to have remarkable antibacterial properties, particularly against bacteria such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli . The antibacterial mode of action of Sempervirene appears to involve disruption of the bacterial membrane, thereby influencing their growth and viability .

Biochemical Pathways

Sempervirene seems to affect several biochemical pathways. It has been suggested that it disrupts the bacterial membrane, thereby influencing their growth and viability . Moreover, it appears to affect the structural integrity of bacterial cells, leading to the significant release of proteins from the bacterial cells . Furthermore, it has been found to inhibit quorum sensing, a crucial mechanism for biofilm formation .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

Sempervirene has been found to exhibit significant inhibitory effects against a range of bacteria, surpassing those of conventional antibiotics . Furthermore, it has demonstrated low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), indicating its bactericidal nature . In addition, it has shown potent anti-biofilm activity .

Action Environment

The action, efficacy, and stability of Sempervirene, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, humidity, light, and soil conditions, among others . Understanding how these factors influence the action of Sempervirene can provide valuable insights for optimizing its use and effectiveness.

Safety and Hazards

Sempervirine is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While Sempervirine has shown promising results in vitro and in vivo studies against glioma and HCC , more research is needed to fully understand its potential as a therapeutic agent. Future studies could focus on its effects on other types of cancer, its potential side effects, and the possibility of using it in combination with other treatments.

properties

IUPAC Name

16,17,18,19-tetrahydroyohimban
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUEULZDJRMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970229
Record name 1,3,5,6,14,15,20,21-Octadehydroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

549-92-8
Record name Sempervirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,6,14,15,20,21-Octadehydroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMPERVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sempervirine
Reactant of Route 2
Sempervirine
Reactant of Route 3
Sempervirine
Reactant of Route 4
Sempervirine
Reactant of Route 5
Sempervirine
Reactant of Route 6
Sempervirine

Q & A

ANone: Sempervirine has been shown to interact with multiple targets within the cell, leading to various downstream effects.

  • MDM2 Inhibition: this compound inhibits MDM2 ubiquitin ligase activity, preventing MDM2-mediated degradation of the tumor suppressor protein p53. [, ] This leads to p53 accumulation and activation, promoting apoptosis (programmed cell death) in cancer cells. [, ]
  • Wnt/β-catenin Pathway Inhibition: this compound downregulates the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer. [] This inhibition contributes to the anti-proliferative effects of this compound in hepatocellular carcinoma. []
  • Akt/mTOR Pathway Inhibition: this compound downregulates the Akt/mTOR signaling pathway, another key pathway involved in cell growth and survival. [] This inhibition triggers both apoptosis and autophagy (a cellular self-degradation process) in glioma cells. []
  • DNA Intercalation: this compound derivatives exhibit DNA intercalation properties, meaning they insert themselves between DNA base pairs. [] This interaction can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects. []

ANone: this compound is a yohimbane-type indole alkaloid.

  • Molecular Formula: C19H16N2 [, ]
  • Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) can be found in the literature. [, , , , ]

ANone: Information regarding the material compatibility and stability of this compound under various conditions is limited in the provided research. Further studies are needed to fully understand its behavior and potential applications in diverse material settings.

ANone: The provided research does not describe catalytic properties or applications for this compound. It is primarily studied for its biological activities.

ANone: While computational chemistry approaches could be valuable for studying this compound, the provided research articles do not mention specific simulations, calculations, or QSAR models developed for this compound.

ANone: Research suggests that modifications to the this compound structure can influence its biological activity.

  • Fluorination: Introduction of a fluorine atom at the 10-position yielded 10-fluorothis compound, which exhibited greater cytotoxicity than this compound in several cancer cell lines. []
  • Westphal Condensation Derivatives: Derivatives synthesized via Westphal condensation with 1,2-diketones showed DNA-binding affinity, suggesting this modification could be explored for enhancing specific interactions. []

ANone: The provided research does not provide detailed information regarding the stability of this compound under various conditions or specific formulation strategies employed. These aspects would require further investigation.

ANone: Various analytical techniques are employed to study this compound:

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is used for the preparative isolation and purification of this compound from plant extracts. []
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC enables the isolation of high-purity this compound from complex mixtures. []
  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the chemical structure of this compound. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): 1H NMR and 13C NMR provide detailed structural information about this compound. []

ANone: Research on this compound spans several decades, with key milestones including:

  • Early Isolation and Characterization: this compound was first isolated from the Gelsemium sempervirens plant in the early 20th century. [, ] Its structure and properties were subsequently elucidated. [, , , ]
  • Total Synthesis: The total synthesis of this compound was achieved, enabling further investigation of its chemistry and biological activity. [, , , , ]
  • Antitumor Activity: Studies demonstrated the antitumor activity of this compound in various cancer models, sparking interest in its therapeutic potential. [, , , , ]
  • Mechanism of Action: Research has unveiled several mechanisms by which this compound exerts its antitumor effects, including MDM2 inhibition, [, ] Wnt/β-catenin pathway inhibition, [] and Akt/mTOR pathway inhibition. []

ANone: this compound research benefits from cross-disciplinary collaboration, integrating knowledge and techniques from various fields:

  • Natural Product Chemistry: Isolation, purification, and structural elucidation of this compound from natural sources. [, , ]
  • Synthetic Organic Chemistry: Development of synthetic routes to produce this compound and its analogues. [, , , , ]
  • Medicinal Chemistry: Investigation of structure-activity relationships and design of novel this compound derivatives with improved potency and selectivity. [, ]
  • Cancer Biology: Understanding the molecular mechanisms underlying this compound's antitumor activity in various cancer models. [, , , , ]
  • Pharmacology: Studying the pharmacokinetic and pharmacodynamic properties of this compound, which are essential for potential clinical development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.